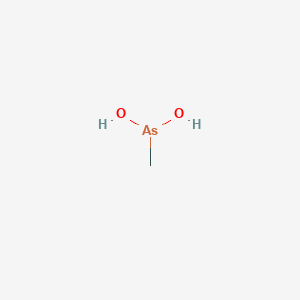

Methylarsonous acid

Vue d'ensemble

Description

Methylarsonous acid is an organoarsenic compound with the formula CH3AsO2 . It is a colorless, water-soluble solid .

Synthesis Analysis

This compound can be synthesized by the reaction of arsenous acid with methyl iodide . This historically significant conversion is called the Meyer reaction . In humans, methylation of inorganic arsenic is catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT) .Molecular Structure Analysis

The molecular formula of this compound is CH5AsO2 . The average mass is 123.971 Da and the monoisotopic mass is 123.950554 Da .Chemical Reactions Analysis

This compound is produced during AS3MT-catalyzed methylation of inorganic arsenic . The formation of these metabolites activates inorganic arsenic to unique forms that cause disease initiation and progression .Physical And Chemical Properties Analysis

This compound has a boiling point of 202.9±23.0 °C at 760 mmHg . Its vapour pressure is 0.1±0.9 mmHg at 25°C . The enthalpy of vaporization is 51.1±6.0 kJ/mol .Applications De Recherche Scientifique

Inhibition of Methanogenic Fermentation : Methylarsonous acid, along with arsenite, significantly inhibits methanogenic fermentation. This is notable for its potential impact on microbial processes in environments contaminated with arsenic compounds (Sierra-Alvarez et al., 2004).

Apoptotic Inducer in Leukemia and Lymphoma Cells : Methylarsine oxide (MAs(III)O), a related compound, is found to be a more potent inducer of apoptosis than arsenic trioxide in certain leukemia and lymphoma cells (Chen et al., 2003).

Reaction with Thiols and Biological Implications : The reduction of methylarsinic acid and disodium methylarsonate by thiols, leading to organosulfur derivatives of arsenic(III), suggests important biological implications, possibly in detoxification mechanisms (Cullen, McBride, & Reglinski, 1984).

Role in Microbial Methylation of Metalloids : Microbial methylation of elements like arsenic plays crucial roles in their biogeochemical cycling and detoxification. This compound is a part of this important environmental process (Bentley & Chasteen, 2002).

Chromatographic Separation : this compound can be separated from similar compounds using anion-exchange chromatography, aiding in the analysis and study of arsenic compounds (Gailer et al., 1999).

Occurrence in "Deer Truffles" : A study on Elaphomyces spp. revealed that this compound is a dominant species in these fungi, accounting for over 30% of extractable arsenic, highlighting its ecological presence (Braeuer, Borovička, & Goessler, 2018).

Demethylation in Soil Microbial Community : Methylarsonic acid undergoes demethylation to inorganic arsenite in a microbial soil community, emphasizing its role in the arsenic biogeochemical cycle (Yoshinaga, Cai, & Rosen, 2011).

Measurement in Human Urine : The measurement of combined amounts of inorganic arsenic, methylarsonic acid, and dimethylarsinic acid in urine is crucial for assessing exposure to arsenic compounds (Norin & Vahter, 1981).

Mécanisme D'action

Safety and Hazards

Orientations Futures

There are still many unanswered questions about the consequences of inorganic arsenic methylation . Our knowledge of metabolic targets for MAs III and DMAs III in human cells and mechanisms for interactions between these arsenicals and targets is incomplete . Development of novel analytical methods for quantitation of MAs III and DMAs III in biological samples promises to address some of these gaps .

Propriétés

IUPAC Name |

methylarsonous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5AsO2/c1-2(3)4/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBIRPQQKCQWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5AsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63869-12-5 (copper(2+) [1:] salt) | |

| Record name | Methanearsonous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60180059 | |

| Record name | Methanearsonous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.971 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylarsonite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

25400-23-1 | |

| Record name | Monomethylarsonous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25400-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanearsonous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanearsonous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylarsonite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)

![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)

![(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B44656.png)